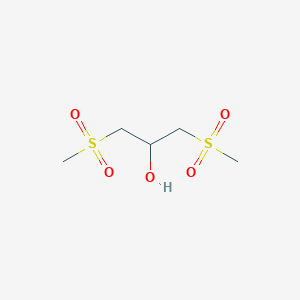
1,3-Bis(methylsulfonyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(methylsulfonyl)propan-2-ol is an organic compound with the molecular formula C5H12OS2 It is characterized by the presence of two methylsulfonyl groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(methylsulfonyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropan-2-ol with sodium methylsulfinate under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by methylsulfonyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(methylsulfonyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted propanol derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(methylsulfonyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,3-Bis(methylsulfonyl)propan-2-ol involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(methylthio)propan-2-ol: Similar structure but with methylthio groups instead of methylsulfonyl groups.
1,3-Bis(1,2,3-triazol-1-yl)propan-2-ol: Contains triazole rings instead of sulfonyl groups.
Uniqueness
1,3-Bis(methylsulfonyl)propan-2-ol is unique due to its dual sulfonyl groups, which impart distinct chemical reactivity and biological interactions compared to similar compounds. This makes it particularly valuable in applications requiring strong electron-withdrawing groups and specific molecular interactions.
Properties
CAS No. |
64487-76-9 |
|---|---|
Molecular Formula |
C5H12O5S2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
1,3-bis(methylsulfonyl)propan-2-ol |
InChI |
InChI=1S/C5H12O5S2/c1-11(7,8)3-5(6)4-12(2,9)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
CWWFIPYOKCSAQF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC(CS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



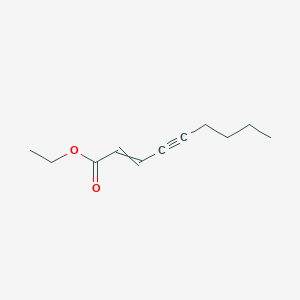
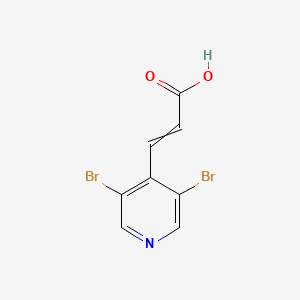
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
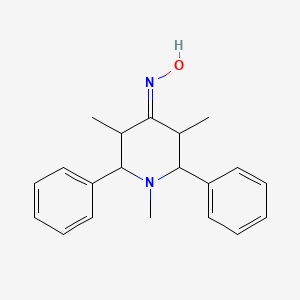

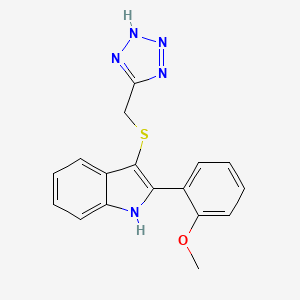

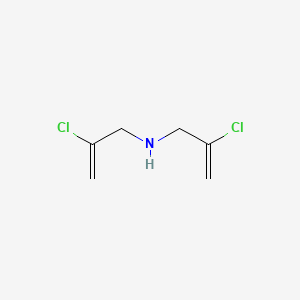

![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
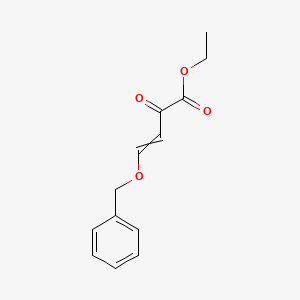
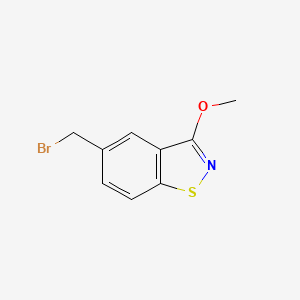
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)
